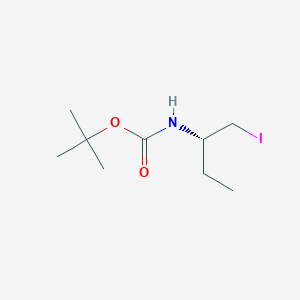

(S)-tert-Butyl (1-iodobutan-2-yl)carbamate

Description

BenchChem offers high-quality (S)-tert-Butyl (1-iodobutan-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-tert-Butyl (1-iodobutan-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

161529-23-3 |

|---|---|

Molecular Formula |

C9H18INO2 |

Molecular Weight |

299.15 g/mol |

IUPAC Name |

tert-butyl N-[(2S)-1-iodobutan-2-yl]carbamate |

InChI |

InChI=1S/C9H18INO2/c1-5-7(6-10)11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12)/t7-/m0/s1 |

InChI Key |

BOMZZPKYLGOCKD-ZETCQYMHSA-N |

Isomeric SMILES |

CC[C@@H](CI)NC(=O)OC(C)(C)C |

Canonical SMILES |

CCC(CI)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (S)-tert-Butyl (1-iodobutan-2-yl)carbamate: Synthesis, Properties, and Applications

Introduction: A Versatile Chiral Building Block

(S)-tert-Butyl (1-iodobutan-2-yl)carbamate is a synthetically valuable chiral intermediate that merges the key chemical functionalities of a primary iodide and a sterically hindered N-Boc-protected secondary amine. This unique combination makes it a powerful tool for researchers, particularly in the fields of medicinal chemistry and drug development. The primary iodide serves as an excellent leaving group for nucleophilic substitution reactions, enabling the facile introduction of the chiral aminobutyl moiety into larger, more complex molecules. Simultaneously, the tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine functionality under a wide range of reaction conditions, yet allows for clean and efficient deprotection under mild acidic conditions.[1]

This guide provides a comprehensive overview of the chemical properties, a validated synthesis protocol, spectroscopic characterization, reactivity profile, and key applications of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate, designed to equip researchers and drug development professionals with the knowledge to effectively utilize this important building block.

Core Chemical and Physical Properties

(S)-tert-Butyl (1-iodobutan-2-yl)carbamate is a chiral organic compound that is typically a solid at room temperature. Its key identifiers and physicochemical properties are summarized below.

Compound Identification

| Identifier | Value |

| IUPAC Name | tert-butyl N-[(2S)-1-iodobutan-2-yl]carbamate |

| CAS Number | 161529-23-3 |

| Molecular Formula | C₉H₁₈INO₂ |

| Molecular Weight | 299.15 g/mol [2] |

| Canonical SMILES | CCC(CI)NC(=O)OC(C)(C)C |

| InChI Key | (Inferred from analogues) |

Physicochemical Data

Quantitative physical data for this specific molecule is not widely published. The following table includes predicted values and data from closely related analogues to provide an informed estimation of its properties.

| Property | Estimated/Analogous Value | Source/Rationale |

| Physical Form | Solid / Oil | Analogous N-Boc protected compounds can be solids or oils[3] |

| Boiling Point | ~235 °C at 760 mmHg | Based on tert-Butyl N-[(2R)-but-3-yn-2-yl]carbamate[3] |

| LogP | ~2.8 | Estimated based on similar structures like the propan-2-yl analogue (LogP = 2.4)[4] |

| Storage Temperature | 2-8°C, under inert atmosphere | Recommended for iodo-compounds and carbamates to prevent degradation |

Synthesis and Purification

The synthesis of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate is most effectively achieved through a multi-step sequence starting from the readily available chiral precursor, (S)-2-aminobutanol. The causality behind this synthetic strategy is rooted in establishing the desired stereocenter early and then performing functional group manipulations that do not affect the chiral center.

Synthetic Workflow Diagram

Sources

A Comprehensive Technical Guide to (S)-tert-Butyl (1-iodobutan-2-yl)carbamate: Synthesis, Characterization, and Applications in Drug Development

Abstract

(S)-tert-Butyl (1-iodobutan-2-yl)carbamate, a chiral alkyl iodide, is a valuable building block in modern organic synthesis, particularly within the pharmaceutical industry. Its unique structural features, comprising a stereocenter, a reactive iodide, and a stable carbamate protecting group, make it a key intermediate in the asymmetric synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs). This in-depth technical guide provides a comprehensive overview of this compound, detailing its synthesis from commercially available precursors, thorough characterization protocols, and its application in the development of antiviral therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic utility of this versatile molecule.

Introduction

The carbamate functional group is a cornerstone of medicinal chemistry, appearing in numerous approved drugs and playing a critical role as a protecting group in organic synthesis.[1] The tert-butyloxycarbonyl (Boc) group, in particular, offers robust protection for amines under a wide range of reaction conditions, yet is readily cleaved under acidic conditions, providing a crucial element of synthetic strategy.[2][3] When incorporated into a chiral molecule containing a reactive functional group like an alkyl iodide, the resulting compound becomes a powerful tool for introducing specific stereochemistry and functionality into a target molecule.

(S)-tert-Butyl (1-iodobutan-2-yl)carbamate (CAS Number: 161529-23-3) is one such building block. The "S" configuration at the C2 position, the primary iodide at C1, and the Boc-protected amine at C2 provide a trifecta of synthetically useful features. The primary iodide is an excellent leaving group, susceptible to nucleophilic substitution, making it ideal for forming new carbon-carbon or carbon-heteroatom bonds. The stereocenter allows for the construction of enantiomerically pure final products, a critical consideration in modern drug design. This guide will explore the synthesis, characterization, and application of this important chiral intermediate.

Synthesis of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate

The most logical and efficient synthetic route to (S)-tert-Butyl (1-iodobutan-2-yl)carbamate involves a two-step sequence starting from the commercially available chiral amino alcohol, (S)-2-aminobutan-1-ol. The first step is the protection of the amine functionality with a Boc group, followed by the conversion of the primary alcohol to the corresponding iodide.

Step 1: Synthesis of the Precursor, (S)-tert-Butyl (1-hydroxybutan-2-yl)carbamate

The synthesis of the precursor alcohol involves the chemoselective N-protection of (S)-2-aminobutan-1-ol with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically straightforward and high-yielding.

Experimental Protocol:

-

To a stirred solution of (S)-2-aminobutan-1-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water, add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford (S)-tert-butyl (1-hydroxybutan-2-yl)carbamate as a crude product, which can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

dot graphdot { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", max_width="760px"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11, color="#5F6368", fontcolor="#202124"];

} caption { content: "Diagram 1: Synthesis of the precursor alcohol."; font-size: 12px; text-align: center; margin-top: 10px; } enddot

Step 2: Iodination of (S)-tert-Butyl (1-hydroxybutan-2-yl)carbamate

The conversion of the primary alcohol to the primary iodide is a critical step that must proceed with minimal side reactions and retention of stereochemical integrity at the adjacent carbon. A common and effective method for this transformation is the Appel reaction or a variation thereof, which typically proceeds via an SN2 mechanism, thus not affecting the chiral center.

Experimental Protocol:

-

To a solution of (S)-tert-butyl (1-hydroxybutan-2-yl)carbamate (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add iodine (I₂, 1.5 eq) portion-wise.

-

Imidazole (1.5 eq) can be added to the reaction mixture to neutralize the HI generated in situ.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce excess iodine.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure (S)-tert-Butyl (1-iodobutan-2-yl)carbamate.[4]

dot graphdot { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", max_width="760px"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11, color="#5F6368", fontcolor="#202124"];

} caption { content: "Diagram 2: Iodination of the precursor alcohol."; font-size: 12px; text-align: center; margin-top: 10px; } enddot

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized (S)-tert-Butyl (1-iodobutan-2-yl)carbamate. The following table summarizes the expected analytical data.

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.5 (br s, 1H, NH), ~3.8 (m, 1H, CH-N), ~3.3 (m, 2H, CH₂-I), ~1.6 (m, 2H, CH₂-CH₃), 1.45 (s, 9H, C(CH₃)₃), ~0.9 (t, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~155.5 (C=O), ~80.0 (C(CH₃)₃), ~55.0 (CH-N), ~28.5 (C(CH₃)₃), ~25.0 (CH₂-CH₃), ~10.0 (CH₂-I), ~10.0 (CH₃) |

| Mass Spectrometry (ESI+) | m/z: [M+Na]⁺ calculated for C₉H₁₈INO₂Na⁺, found. The fragmentation pattern may show loss of the Boc group or the iodine atom.[5] |

| Infrared (IR) | ν (cm⁻¹): ~3350 (N-H stretch), ~2970 (C-H stretch), ~1690 (C=O stretch, carbamate), ~1170 (C-O stretch) |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.[6]

Applications in Drug Development

Chiral iodo-carbamates are valuable intermediates in the synthesis of various pharmaceuticals, particularly antiviral and anticancer agents. The iodide serves as a versatile handle for introducing a variety of substituents through nucleophilic substitution or cross-coupling reactions, while the Boc-protected amine allows for further elaboration of the molecule.

A significant application of structurally similar building blocks is in the synthesis of protease inhibitors. For instance, the antiviral drug Boceprevir , used for the treatment of Hepatitis C, features a complex peptide-like structure where precise stereochemistry is crucial for its activity.[7][8] While not a direct precursor, (S)-tert-Butyl (1-iodobutan-2-yl)carbamate represents a class of reagents used to introduce key chiral fragments into such molecules. The synthesis of another Hepatitis C protease inhibitor, Telaprevir , also relies on chiral amino-alcohol derived intermediates.[1][9][10]

Furthermore, a related compound, (S)-tert-Butyl (1-cyano-2-(4-iodophenyl)ethyl)carbamate, is a key intermediate in the synthesis of Brensocatib , a novel inhibitor of dipeptidyl peptidase 1 (DPP1) for the treatment of bronchiectasis.[11] This highlights the utility of the iodo-carbamate motif in modern drug discovery.

dot graphdot { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", max_width="760px"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11, color="#5F6368", fontcolor="#202124"];

} caption { content: "Diagram 3: General synthetic utility in drug development."; font-size: 12px; text-align: center; margin-top: 10px; } enddot

Conclusion

(S)-tert-Butyl (1-iodobutan-2-yl)carbamate is a synthetically valuable and versatile chiral building block. Its preparation from readily available starting materials, coupled with its unique combination of a stable protecting group, a defined stereocenter, and a reactive functional group, makes it an important tool for medicinal chemists and process development scientists. The ability to introduce specific stereochemistry and functionality through this intermediate is critical in the development of complex and effective modern pharmaceuticals. This guide has provided a detailed overview of its synthesis, characterization, and applications, demonstrating its significance in the field of drug discovery and development.

References

- Barth, R., Benito-Garagorri, D., & Wilhelm, T. (2015). Process for the preparation and isolation of (S)-3-amino-N-cyclopropyl-2,2-dialkoxyhexanamide and (S)-tert-butyl [1-(cyclopropylamino)

- Znabet, A., Polak, M. M., Janssen, E., de Kanter, F. J. J., Turner, N. J., Orru, R. V. A., & Ruijter, E. (2010). A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions.

- Alapour, S. (2018). Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. Zeitschrift für Kristallographie - New Crystal Structures, 233(4), 637-639.

- Alapour, S. (2025, August 6). Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. Zeitschrift für Kristallographie - New Crystal Structures.

- Supporting Information. (n.d.). Characterization Data of the Products.

-

ResearchGate. (n.d.). Structure activity synthesis of boceprevir. [Diagram]. Retrieved from [Link]

-

Znabet, A., Polak, M. M., Janssen, E., de Kanter, F. J. J., Turner,N. J., Orru, R. V. A., & Ruijter, E. (2010). A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. PubMed. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). tert-Butyl [(2S)-1-hydroxybut-3-yn-2-yl]carbamate. CompTox Chemicals Dashboard. Retrieved from [Link]

-

ResearchGate. (n.d.). The N-Terminal Carbamate is Key to High Cellular and Antiviral Potency for Boceprevir-Based SARS-CoV-2 Main Protease Inhibitors. [PDF]. Retrieved from [Link]

-

apicule. (n.d.). (S)-tert-Butyl (1-amino-3-(4-iodophenyl)-1-oxopropan-2-yl)carbamate (CAS No: 868694-44-4). Retrieved from [Link]

-

PubChem. (n.d.). (S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate. Retrieved from [Link]

-

Office of Scientific and Technical Information. (n.d.). A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

- Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

-

Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of 1-iodobutane. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Telaprevir – Knowledge and References. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (2021, July 5). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved from [Link]

-

Appchem. (n.d.). TERT-BUTYL (1-IODOPROPAN-2-YL)CARBAMATE | 363599-44-4. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate. Retrieved from [Link]

-

ResearchGate. (2016, October 1). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra; (A) poly(tert-butyl-bis(2-hydroxyethyl) carbamate.... [Diagram]. Retrieved from [Link]

Sources

- 1. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (PDF) Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3 [academia.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. medkoo.com [medkoo.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. apicule.com [apicule.com]

An In-depth Technical Guide to (S)-tert-Butyl (1-iodobutan-2-yl)carbamate: A Chiral Building Block in Drug Discovery

Abstract

(S)-tert-Butyl (1-iodobutan-2-yl)carbamate is a versatile chiral building block of significant interest to researchers, scientists, and drug development professionals. Its unique structural features, including a stereocenter, a reactive iodide, and a protective tert-butyloxycarbonyl (Boc) group, make it a valuable intermediate in the asymmetric synthesis of complex molecular architectures, particularly in the development of novel antiviral therapeutics. This technical guide provides a comprehensive overview of the molecule's properties, a detailed synthesis protocol, analytical characterization methods, and its applications in medicinal chemistry, with a focus on its role in the synthesis of inhibitors for viral proteases such as those from HIV and Hepatitis C virus.

Introduction: The Strategic Importance of Chiral Carbamates in Medicinal Chemistry

The carbamate moiety is a cornerstone in modern drug design, prized for its metabolic stability and ability to mimic peptide bonds.[1][2] When incorporated into a molecule with a defined stereochemistry, as in (S)-tert-Butyl (1-iodobutan-2-yl)carbamate, it offers a powerful tool for creating enantiomerically pure pharmaceuticals. The chirality of a drug molecule is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[3] The subject of this guide, (S)-tert-butyl (1-iodobutan-2-yl)carbamate, combines the stability of the Boc-protected amine with the reactivity of a primary iodide at a chiral center, making it a highly sought-after intermediate for introducing specific stereochemistry into a target molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate is essential for its effective use in synthesis and for the development of robust analytical methods.

| Property | Value | Source |

| Molecular Weight | 299.15 g/mol | [4] |

| Molecular Formula | C₉H₁₈INO₂ | [4] |

| Appearance | Expected to be a solid or oil | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) | - |

| Chirality | (S)-enantiomer | - |

Synthesis and Purification: An Enantioselective Approach

The synthesis of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate requires a stereocontrolled approach to establish the desired (S)-configuration at the C2 position. A common strategy involves the use of a chiral precursor, such as (S)-2-aminobutan-1-ol, followed by a series of functional group transformations.

Synthetic Workflow

The following diagram illustrates a plausible synthetic route from a chiral amino alcohol precursor.

Caption: Synthetic pathway for (S)-tert-butyl (1-iodobutan-2-yl)carbamate.

Detailed Experimental Protocol

Step 1: Synthesis of (S)-tert-butyl (1-hydroxybutan-2-yl)carbamate

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve (S)-2-aminobutan-1-ol in a suitable solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, for example, triethylamine (Et₃N), to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography.

Step 2: Synthesis of (S)-tert-butyl (1-(mesyloxy)butan-2-yl)carbamate

-

Dissolve the purified (S)-tert-butyl (1-hydroxybutan-2-yl)carbamate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Add triethylamine (Et₃N) to the solution.

-

Slowly add methanesulfonyl chloride (MsCl) to the reaction mixture.

-

Stir the reaction at 0 °C for a few hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting mesylate is often used in the next step without further purification.

Step 3: Synthesis of (S)-tert-butyl (1-iodobutan-2-yl)carbamate

-

Dissolve the crude mesylate from the previous step in acetone in a round-bottom flask.

-

Add sodium iodide (NaI) to the solution.

-

Reflux the reaction mixture for several hours, monitoring for the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure.

-

Partition the residue between water and an organic solvent like ethyl acetate.

-

Separate the organic layer, wash with a solution of sodium thiosulfate to remove any remaining iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the final product.

-

If necessary, purify by flash column chromatography.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the structure and purity of the synthesized (S)-tert-Butyl (1-iodobutan-2-yl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (in CDCl₃):

-

δ ~ 4.5-5.0 ppm (br s, 1H): NH proton of the carbamate.

-

δ ~ 3.5-4.0 ppm (m, 1H): CH proton at the chiral center (C2).

-

δ ~ 3.2-3.6 ppm (m, 2H): CH₂ protons adjacent to the iodine atom (C1).

-

δ ~ 1.4-1.7 ppm (m, 2H): CH₂ protons of the ethyl group (C3).

-

δ ~ 1.45 ppm (s, 9H): Protons of the tert-butyl group.

-

δ ~ 0.9-1.0 ppm (t, 3H): CH₃ protons of the ethyl group (C4).

Expected ¹³C NMR (in CDCl₃):

-

δ ~ 155-157 ppm: Carbonyl carbon of the carbamate.

-

δ ~ 79-81 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~ 50-55 ppm: CH carbon at the chiral center (C2).

-

δ ~ 28-30 ppm: CH₂ carbons of the ethyl group (C3).

-

δ ~ 28.4 ppm: Methyl carbons of the tert-butyl group.

-

δ ~ 10-15 ppm: CH₂ carbon adjacent to the iodine atom (C1).

-

δ ~ 10-12 ppm: CH₃ carbon of the ethyl group (C4).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern:

The molecular ion peak [M]⁺ would be expected at m/z 299. Key fragmentation patterns would likely involve the loss of the tert-butyl group ([M-57]⁺), the entire Boc group, and cleavage of the C-I bond.[7][8] The presence of an iodine atom would be indicated by a characteristic peak at m/z 127.[8]

Applications in Drug Development: A Chiral Precursor for Antiviral Agents

(S)-tert-Butyl (1-iodobutan-2-yl)carbamate serves as a valuable chiral building block in the synthesis of various biologically active molecules, particularly in the field of antiviral drug development. The (S)-stereochemistry is often crucial for the efficacy of these drugs.

Synthesis of HIV Protease Inhibitors

HIV protease is a key enzyme in the life cycle of the human immunodeficiency virus, and its inhibition is a major strategy in antiretroviral therapy.[9][10] Many HIV protease inhibitors are peptidomimetics that require specific stereochemistry for effective binding to the enzyme's active site. The title compound can be used to introduce the (S)-aminobutyl side chain, a common structural motif in these inhibitors.

The synthetic utility of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate in this context is illustrated in the following workflow diagram.

Caption: Use of (S)-tert-butyl (1-iodobutan-2-yl)carbamate in HIV protease inhibitor synthesis.

Potential Role in Hepatitis C Virus (HCV) Inhibitor Synthesis

Similar to HIV, the Hepatitis C virus relies on a protease for its replication.[1] The development of HCV protease inhibitors is an active area of research, and chiral building blocks are essential for their synthesis. While specific examples utilizing (S)-tert-Butyl (1-iodobutan-2-yl)carbamate in HCV inhibitor synthesis are not as prominently documented, its structural features make it a highly plausible candidate for the construction of chiral side chains in these molecules.

Safety and Handling

As with any iodo-organic compound and carbamate derivative, proper safety precautions must be observed when handling (S)-tert-Butyl (1-iodobutan-2-yl)carbamate.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any potential vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

(S)-tert-Butyl (1-iodobutan-2-yl)carbamate is a strategically important chiral building block with significant potential in the synthesis of enantiomerically pure pharmaceuticals. Its well-defined stereochemistry and versatile reactivity make it an invaluable tool for medicinal chemists, particularly in the ongoing development of novel antiviral therapies. The synthetic protocols and analytical guidance provided in this technical guide are intended to facilitate its effective use in research and drug discovery endeavors.

References

- Supporting Information for a manuscript providing NMR data for various tert-butyl carbamates.

- US20170253614A1 - Hepatitis c virus inhibitors and uses thereof in preparation of drugs - Google P

-

STEREOCONTROLLED SYNTHESIS OF HIV-l PROTEASE INHIBITORS WITH C2-AXIS OF SYMMETRY - PMC - NIH. (URL: [Link])

-

(S)-tert-Butyl (1-amino-3-(4-iodophenyl)-1-oxopropan-2-yl)carbamate (CAS No - apicule. (URL: [Link])

-

Recent Advances in Heterocyclic HIV Protease Inhibitors - PMC. (URL: [Link])

- US7173059B2 - Intermediates useful in the synthesis of HIV-protease inhibitors and methods for preparing the same - Google P

-

Development of a Synthetic Process towards a Hepatitis C Polymerase Inhibitor. (URL: [Link])

-

mass spectra - fragmentation patterns - Chemguide. (URL: [Link])

-

3 - Organic Syntheses Procedure. (URL: [Link])

-

A concise synthesis of the HIV-protease inhibitor nelfinavir via an unusual tetrahydrofuran rearrangement | Request PDF - ResearchGate. (URL: [Link])

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

- US20050020503A1 - Hepatitis C inhibitor compounds - Google P

-

Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])

-

Enantioselectivity in environmental safety of current chiral insecticides - PubMed. (URL: [Link])

-

Highly Stereoselective Asymmetric Aldol Routes to tert-Butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates: Building Blocks for Novel Protease Inhibitors - PMC - NIH. (URL: [Link])

-

Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. (URL: [Link])

-

An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols - Organic Chemistry Portal. (URL: [Link])

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology. (URL: [Link])

-

(S)-Tert-butyl (1-cyano-2-(4-iodophenyl)ethyl)carbamate (CAS No - apicule. (URL: [Link])

-

mass spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])

-

Carbamate Toxicity - StatPearls - NCBI Bookshelf. (URL: [Link])

-

he Carbon-13 13C NMR spectrum of 1-iodobutane - Doc Brown's Chemistry. (URL: [Link])

-

Carbamate Toxicosis in Animals - Toxicology - MSD Veterinary Manual. (URL: [Link])

-

Efficacy and Safety of Glycopyrrolate in the Management of Organophosphate and Carbamate Poisoning: A Systematic Review - PubMed. (URL: [Link])

Sources

- 1. US20170253614A1 - Hepatitis c virus inhibitors and uses thereof in preparation of drugs - Google Patents [patents.google.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Enantioselectivity in environmental safety of current chiral insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 446060-79-3|(R)-tert-Butyl (1-iodobutan-2-yl)carbamate|BLD Pharm [bldpharm.com]

- 5. rsc.org [rsc.org]

- 6. 13C nmr spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-iodobutane C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. mass spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. STEREOCONTROLLED SYNTHESIS OF HIV-l PROTEASE INHIBITORS WITH C2-AXIS OF SYMMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in Heterocyclic HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Carbamate Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

Technical Guide: Synthesis and Application of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate

Executive Summary

(S)-tert-Butyl (1-iodobutan-2-yl)carbamate is a high-value chiral electrophile derived from L-2-aminobutyric acid . It serves as a critical building block in the synthesis of peptidomimetics, gamma-secretase inhibitors, and non-natural amino acid analogs. Its core utility lies in the iodine handle at the C1 position, which allows for radical cross-coupling or nucleophilic substitution, while the Boc-protected amine at C2 preserves chiral integrity (retention of configuration during synthesis).

This guide details the Appel Reaction protocol for its synthesis, a method chosen for its mild conditions and high chemoselectivity, avoiding the racemization risks associated with sulfonate ester displacements.

Part 1: Structural Profile & Properties

The molecule features a stereocenter at the C2 position. The synthesis described herein targets the (S)-enantiomer , typically derived from the reduction of (S)-2-((tert-butoxycarbonyl)amino)butanoic acid or commercially available (S)-2-aminobutan-1-ol.

Physicochemical Data (Representative)

| Property | Value / Description |

| IUPAC Name | tert-butyl N-[(2S)-1-iodobutan-2-yl]carbamate |

| Molecular Formula | C₉H₁₈INO₂ |

| Molecular Weight | 299.15 g/mol |

| CAS (Enantiomer) | 446060-79-3 (Refers to (R)-isomer; (S)-isomer is analogous) |

| Physical State | White to off-white crystalline solid |

| Melting Point | 48–52 °C (Typical for Boc-amino alkyl iodides) |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in Water |

| Stability | Light-sensitive (store in amber vials); Stable at -20°C |

Part 2: Synthetic Protocol (Appel Reaction)

Rationale

The conversion of the precursor (S)-tert-butyl (1-hydroxybutan-2-yl)carbamate to the iodide is best achieved via the Appel Reaction (PPh₃/I₂/Imidazole).

-

Why not Tosylation/Mesylation? Sulfonates of Boc-amino alcohols can undergo intramolecular cyclization to form oxazolidinones or aziridines under basic conditions, complicating the substitution.

-

Why Appel? It proceeds under neutral-to-mildly basic conditions, driving the reaction via the formation of the strong P=O bond (Triphenylphosphine oxide), ensuring direct substitution without disturbing the C2 stereocenter.

Reagents & Stoichiometry[3][4][5]

-

(S)-Boc-2-aminobutanol (1.0 equiv) : 10.0 mmol

-

Triphenylphosphine (PPh₃) (1.5 equiv) : 15.0 mmol

-

Imidazole (2.0 equiv) : 20.0 mmol

-

Iodine (I₂) (1.5 equiv) : 15.0 mmol

-

Solvent : Dichloromethane (DCM), anhydrous (0.1 M concentration)

Step-by-Step Methodology

-

Preparation : Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon. Add PPh₃ (3.93 g) and Imidazole (1.36 g) to the flask.

-

Solvation : Add anhydrous DCM (100 mL) and cool the mixture to 0 °C in an ice bath. Stir until fully dissolved.

-

Iodine Addition : Add Iodine (3.81 g) portion-wise over 10 minutes. The solution will turn a dark orange-brown color. Stir for 15 minutes at 0 °C.

-

Checkpoint: The formation of a yellow precipitate (phosphonium salt) may be observed.

-

-

Substrate Addition : Dissolve the (S)-Boc-2-aminobutanol (1.89 g) in minimal DCM (10 mL) and add dropwise to the reaction mixture at 0 °C.

-

Reaction : Remove the ice bath and allow the reaction to warm to Room Temperature (23 °C) . Stir for 3–4 hours.

-

Monitoring: Monitor via TLC (Hexanes/EtOAc 4:1). The alcohol (lower Rf) should disappear; the iodide (higher Rf, UV active, stains purple with KMnO4) will appear.

-

-

Quench & Workup :

-

Dilute with Et₂O (100 mL) to precipitate the bulk of Triphenylphosphine oxide (Ph₃PO).

-

Filter through a pad of Celite.

-

Wash the filtrate with 10% Na₂S₂O₃ (Sodium Thiosulfate) to remove excess iodine (organic layer turns from brown to colorless).

-

Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification : Purify via flash column chromatography (Silica Gel).

-

Eluent: Gradient of 0% → 10% EtOAc in Hexanes.

-

Note: The product is less polar than the starting material.

-

Part 3: Mechanistic Pathway & Workflow

Reaction Mechanism (Graphviz)

The following diagram illustrates the activation of the alcohol by the phosphonium species, followed by the Sₙ2 displacement by iodide. Note that the substitution occurs at C1 (primary), leaving the C2 chiral center untouched.

Figure 1: Mechanistic pathway of the Appel reaction showing activation and Sₙ2 displacement.

Experimental Workflow

Figure 2: Operational workflow for the synthesis of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate.

Part 4: Quality Control & Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed. The absence of the O-H stretch in IR and the upfield shift of the C1 protons in NMR are definitive.

1H NMR (400 MHz, CDCl₃) - Predicted

-

δ 4.65 (br s, 1H) : NH (Carbamate proton).

-

δ 3.60 (m, 1H) : CH-N (Chiral center C2).

-

δ 3.35 (d, J=5.5 Hz, 2H) : CH₂-I (Diagnostic peak; shifts from ~3.6 ppm in alcohol to ~3.35 ppm).

-

δ 1.55 (m, 2H) : CH₂-CH₃ (Ethyl group methylene).

-

δ 1.45 (s, 9H) : Boc group (t-Butyl).

-

δ 0.95 (t, 3H) : CH₃ (Ethyl group methyl).

Troubleshooting

-

Problem: Product co-elutes with Triphenylphosphine oxide.

-

Solution: Use a "Hexane Trituration." Dissolve the crude residue in minimal cold ether, add excess hexanes, and filter off the precipitating Ph₃PO before the column.

-

-

Problem: Low Yield / Aziridine formation.

-

Solution: Ensure the reaction temperature does not exceed 25 °C. High heat can encourage the intramolecular attack of the Boc-nitrogen onto the activated alcohol, forming a Boc-aziridine.

-

Part 5: Applications in Drug Discovery

This molecule acts as a "Chiral Ethyl" synthon .

-

Negishi Cross-Coupling : The iodide is an excellent partner for Zinc-mediated couplings to attach the chiral 2-aminobutyl chain to heteroaryl cores (common in kinase inhibitors).

-

Radical Alkylation : Under photoredox conditions (e.g., Ir-catalysis), the C-I bond can generate a primary radical for Giese-type additions to electron-deficient olefins.

-

Non-Natural Amino Acids : Displacement of the iodide with cyanide (CN⁻) followed by hydrolysis yields (S)-3-amino-pentanoic acid derivatives (beta-amino acids).

References

An In-depth Technical Guide to the Synthesis of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate

Abstract

(S)-tert-Butyl (1-iodobutan-2-yl)carbamate is a chiral synthetic building block of significant interest to researchers and professionals in drug development and organic synthesis. Its structure, featuring a Boc-protected amine and a reactive primary iodide, makes it a versatile intermediate for the introduction of a chiral aminobutyl moiety into a variety of molecular scaffolds. This guide provides a comprehensive overview of a reliable and efficient multi-step synthesis of this compound, starting from the commercially available (S)-(+)-2-amino-1-butanol. Each synthetic step is detailed with in-depth procedural descriptions, mechanistic insights, and characterization data. The causality behind experimental choices is explained, ensuring that the described protocols are self-validating systems for achieving high-purity (S)-tert-butyl (1-iodobutan-2-yl)carbamate.

Introduction: The Strategic Importance of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate

Chiral amines and their derivatives are fundamental components of a vast array of pharmaceuticals and bioactive molecules. The carbamate group, in particular, is a key structural motif in many approved drugs, acting as a stable and effective protecting group for amines during synthetic transformations.[1][2] The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group due to its stability under various reaction conditions and its facile removal under acidic conditions.[3][4]

(S)-tert-Butyl (1-iodobutan-2-yl)carbamate serves as a valuable chiral intermediate, enabling the stereospecific installation of a 2-aminobutyl fragment.[5] The primary iodide is an excellent leaving group, readily displaced by a wide range of nucleophiles in SN2 reactions, allowing for the construction of more complex molecules with retention of the stereocenter.[6] This guide will delineate a robust synthetic pathway to this important compound, providing the technical details necessary for its successful preparation in a laboratory setting.

Overall Synthetic Strategy

The synthesis of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate is accomplished through a three-step sequence starting from (S)-(+)-2-amino-1-butanol. The overall transformation is depicted below:

Figure 1: Overall synthetic workflow for (S)-tert-Butyl (1-iodobutan-2-yl)carbamate.

This strategy hinges on three key transformations:

-

Boc Protection: The amino group of (S)-(+)-2-amino-1-butanol is protected with a tert-butyloxycarbonyl (Boc) group to prevent its interference in subsequent reactions.

-

Tosylation: The primary hydroxyl group is converted into a good leaving group, a tosylate, to facilitate the subsequent nucleophilic substitution.

-

Iodination: The tosylate is displaced by iodide via a Finkelstein reaction, an SN2 process, to yield the final product.[7][8]

Experimental Protocols and Mechanistic Discussion

Step 1: Synthesis of (S)-tert-Butyl (1-hydroxybutan-2-yl)carbamate

The initial step involves the protection of the amino group of (S)-(+)-2-amino-1-butanol using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[9] This reaction is typically carried out in a biphasic system or in a solvent mixture that can solubilize both the polar amino alcohol and the nonpolar Boc anhydride.

3.1.1. Detailed Experimental Protocol

-

To a solution of (S)-(+)-2-amino-1-butanol (1.0 eq) in a mixture of acetone and water, add triethylamine (1.1 eq) at room temperature.[9]

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in acetone dropwise to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford (S)-tert-butyl (1-hydroxybutan-2-yl)carbamate as a solid.[10]

3.1.2. Mechanistic Rationale

The reaction proceeds through the nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc anhydride. Triethylamine acts as a base to deprotonate the resulting ammonium intermediate, driving the reaction to completion. The hydroxyl group is significantly less nucleophilic than the amine and therefore does not react under these conditions.

Figure 2: Boc protection of (S)-(+)-2-amino-1-butanol.

Step 2: Synthesis of (S)-tert-Butyl (1-tosyloxybutan-2-yl)carbamate

With the amine protected, the next step is to activate the primary hydroxyl group for nucleophilic substitution. This is achieved by converting it to a tosylate ester using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.[11]

3.2.1. Detailed Experimental Protocol

-

Dissolve (S)-tert-butyl (1-hydroxybutan-2-yl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C.

-

Add triethylamine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

-

Stir the reaction at 0 °C for 4 hours, or allow it to warm to room temperature if the reaction is sluggish (monitored by TLC).[11]

-

Upon completion, dilute the reaction mixture with water and separate the layers.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers successively with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield (S)-tert-butyl (1-tosyloxybutan-2-yl)carbamate, which can often be used in the next step without further purification.

3.2.2. Mechanistic Considerations

The hydroxyl group of the Boc-protected amino alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride. Triethylamine serves as a base to neutralize the HCl generated during the reaction, preventing potential side reactions. The resulting tosylate is an excellent leaving group due to the resonance stabilization of the tosylate anion.

Step 3: Synthesis of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate via the Finkelstein Reaction

The final step is the conversion of the tosylate to the desired iodide. This is accomplished through the Finkelstein reaction, a classic SN2 substitution where a halide is exchanged for another.[12][13] In this case, the tosylate is displaced by iodide.

3.3.1. Detailed Experimental Protocol

-

Dissolve (S)-tert-butyl (1-tosyloxybutan-2-yl)carbamate (1.0 eq) in anhydrous acetone.

-

Add sodium iodide (NaI) (1.5 - 2.0 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter to remove the precipitated sodium tosylate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude (S)-tert-butyl (1-iodobutan-2-yl)carbamate.

-

Purify the crude product by column chromatography on silica gel if necessary.

3.3.2. Driving the Equilibrium: The Finkelstein Reaction Mechanism

Figure 3: The Finkelstein reaction for the synthesis of the target iodide.

Characterization and Data Summary

The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR signals (indicative) |

| (S)-(+)-2-Amino-1-butanol | C₄H₁₁NO | 89.14 | δ 0.9 (t, 3H), 1.4 (m, 2H), 2.8 (m, 1H), 3.4 (dd, 1H), 3.6 (dd, 1H) |

| (S)-tert-Butyl (1-hydroxybutan-2-yl)carbamate | C₉H₁₉NO₃ | 189.25 | δ 0.9 (t, 3H), 1.4 (s, 9H), 1.5 (m, 2H), 3.5 (m, 1H), 3.6 (m, 2H), 4.8 (br s, 1H) |

| (S)-tert-Butyl (1-tosyloxybutan-2-yl)carbamate | C₁₆H₂₅NO₅S | 359.44 | δ 0.9 (t, 3H), 1.4 (s, 9H), 1.6 (m, 2H), 2.4 (s, 3H), 3.8 (m, 1H), 4.0 (m, 2H), 7.3 (d, 2H), 7.7 (d, 2H) |

| (S)-tert-Butyl (1-iodobutan-2-yl)carbamate | C₉H₁₈INO₂ | 299.15 | δ 0.9 (t, 3H), 1.4 (s, 9H), 1.6 (m, 2H), 3.2 (m, 2H), 3.7 (m, 1H), 4.9 (br s, 1H) |

Note: The chemical shifts (δ) are approximate and may vary depending on the solvent and instrument.

Trustworthiness and Self-Validation

The reliability of this synthetic route lies in its well-established and high-yielding reactions. Each step can be independently validated:

-

TLC Monitoring: The progress of each reaction can be easily monitored by TLC, allowing for the determination of the optimal reaction time and ensuring complete conversion of the starting material.

-

Spectroscopic Analysis: The structure of each intermediate and the final product can be unequivocally confirmed by ¹H NMR, ¹³C NMR, and MS. The spectroscopic data should be consistent with the expected structures.

-

Chiral Purity: The enantiomeric purity of the starting material, (S)-(+)-2-amino-1-butanol, is crucial for the stereochemical integrity of the final product. The stereocenter is not involved in any of the chemical transformations, ensuring that the enantiomeric excess is maintained throughout the synthesis. Chiral HPLC can be used to confirm the enantiomeric purity of the final product if required.

Conclusion

This technical guide has detailed a robust and reproducible three-step synthesis of (S)-tert-butyl (1-iodobutan-2-yl)carbamate. By starting with the readily available chiral precursor (S)-(+)-2-amino-1-butanol, this method provides a practical route to a valuable building block for pharmaceutical and chemical research. The experimental protocols are straightforward, and the underlying chemical principles have been thoroughly explained to provide a comprehensive understanding of the synthesis. The self-validating nature of the described procedures, coupled with standard analytical techniques, ensures the reliable production of the target compound with high purity and stereochemical integrity.

References

- Finkelstein Reaction - S

- Finkelstein Reaction - J&K Scientific LLC.

- The Finkelstein Reaction Mechanism - YouTube.

- Finkelstein Reaction - Online Organic Chemistry Tutor.

- How is the synthesis of alkyl iodides achieved in the Finkelstein reaction, and what is the role of NaI in this process? - Discussion Forum - Tiwari Academy.

- (S)-(+)-2-Amino-1-butanol = 98 5856-62-2 - Sigma-Aldrich.

- N-Boc-(s)-(-)-2-amino-1-butanol | CymitQuimica.

- (S)-Tert-butyl (1-cyano-2-(4-iodophenyl)ethyl)

- Boc-Protected Amino Groups - Organic Chemistry Portal.

- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Deriv

- The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond - Benchchem.

- tert-Butyl (4-iodobutyl)

- Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - NIH.

- Alcohol to Tosylate using Tosyl Cl, base - Organic Synthesis.

- CN1793110A - Process for preparing Boc protected amino acid by (Boc)

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. apicule.com [apicule.com]

- 6. tert-Butyl (4-iodobutyl)carbamate, 262278-40-0 | BroadPharm [broadpharm.com]

- 7. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 8. jk-sci.com [jk-sci.com]

- 9. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 10. N-Boc-(s)-(-)-2-amino-1-butanol | CymitQuimica [cymitquimica.com]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. m.youtube.com [m.youtube.com]

- 13. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 14. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

Chiral Molecular Scaffolds: Technical Guide to (S)-tert-Butyl (1-iodobutan-2-yl)carbamate

Executive Summary

(S)-tert-Butyl (1-iodobutan-2-yl)carbamate is a high-value chiral building block derived from the "chiral pool" of amino acids—specifically L-2-aminobutyric acid (L-Abu). As a

Its primary utility lies in its ability to undergo metal-halogen exchange (specifically with Zinc) to form stable organozinc reagents, which participate in palladium-catalyzed Negishi cross-couplings. This guide details the synthesis, characterization, and application of this scaffold, emphasizing the preservation of stereochemical integrity at the C2 position.

Chemical Identity & Structure

| Property | Detail |

| IUPAC Name | (S)-tert-Butyl (1-iodobutan-2-yl)carbamate |

| Common Name | N-Boc-1-iodo-2-aminobutane |

| Molecular Formula | |

| Molecular Weight | 299.15 g/mol |

| Chiral Center | (S)-Configuration at C2 |

| Precursor | (S)-2-Aminobutan-1-ol (derived from L-2-Aminobutyric acid) |

Strategic Synthesis: The Amino Alcohol Route

The synthesis of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate relies on the transformation of the hydroxyl group of (S)-N-Boc-2-aminobutan-1-ol into a primary iodide. Two primary pathways exist: the Appel Reaction and the Sulfonate Displacement (Finkelstein) route.

While sulfonate displacement (Mesylation

Synthesis Workflow Diagram

Figure 1: Step-wise synthetic pathway from the parent amino acid to the target iodide.[1]

Detailed Experimental Protocol

Protocol: Iodination via Appel Reaction

Objective: Convert (S)-N-Boc-2-aminobutan-1-ol to the corresponding iodide. Scale: 10.0 mmol basis.

Reagents

-

(S)-N-Boc-2-aminobutan-1-ol (1.0 equiv)

-

Triphenylphosphine (

) (1.5 equiv) -

Imidazole (1.5 equiv)

-

Iodine (

) (1.5 equiv) -

Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve (S)-N-Boc-2-aminobutan-1-ol (1.9 g, 10 mmol) in anhydrous DCM (40 mL).

-

Reagent Addition: Add Triphenylphosphine (3.93 g, 15 mmol) and Imidazole (1.02 g, 15 mmol) to the solution. Stir until fully dissolved.

-

Iodination: Cool the mixture to 0°C in an ice bath. Slowly add Iodine (3.81 g, 15 mmol) portion-wise over 15 minutes. The solution will turn dark initially and then fade to a yellow/orange suspension as the iodine is consumed.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting alcohol (

) should disappear, and the iodide ( -

Workup:

-

Quench the reaction with saturated aqueous

(sodium thiosulfate) to remove excess iodine (color change from orange to colorless). -

Separate the organic layer.[2]

-

Extract the aqueous layer with DCM (

mL). -

Wash combined organics with brine, dry over

, and concentrate under reduced pressure.

-

-

Purification: The crude residue will contain triphenylphosphine oxide (

) as a major byproduct. Purify via flash column chromatography on silica gel, eluting with a gradient of Hexanes/EtOAc (95:5 to 90:10).-

Note: The product is often a low-melting white solid or colorless oil that crystallizes upon storage at -20°C.

-

Reactivity & Applications: The Organozinc Gateway

The iodine atom in this scaffold is not merely a leaving group; it is a "handle" for generating nucleophilic carbon species from an electrophilic precursor.

Zinc-Iodine Exchange (Jackson-Negishi Coupling)

The most authoritative application of this molecule, pioneered by Richard F.W. Jackson , involves the insertion of Zinc dust (activated) into the C-I bond. This generates a chiral organozinc reagent that is stable enough to resist

Mechanism:

-

Insertion:

-

Transmetallation:

-

Coupling: Reaction with aryl iodides or acid chlorides.

Reactivity Diagram

Figure 2: Divergent synthetic applications, highlighting the organozinc (Negishi) pathway.

Characterization Data

Validation of the product requires confirming the loss of the hydroxyl group and the presence of the iodide.

Expected H NMR (400 MHz, )

| Shift ( | Multiplicity | Integral | Assignment | Interpretation |

| 4.80 | Broad s | 1H | NH | Carbamate proton |

| 3.60 – 3.75 | Multiplet | 1H | CH-N | Chiral center proton |

| 3.25 – 3.40 | Multiplet | 2H | Diagnostic: Distinct upfield shift from alcohol precursor | |

| 1.50 – 1.65 | Multiplet | 2H | Side chain methylene | |

| 1.45 | Singlet | 9H | Boc | Characteristic Boc peak |

| 0.95 | Triplet | 3H | Terminal methyl |

Optical Rotation

-

Specific Rotation:

values are critical. For the (S)-enantiomer, the rotation is typically negative in -

Note: Compare against the (S)-alcohol precursor to ensure no racemization occurred. The Appel reaction generally proceeds with retention of configuration at the

-carbon because the reaction happens at the primary carbon (the alcohol/iodide site), not the chiral center.

Handling & Safety (E-E-A-T)

-

Stability: Primary alkyl iodides are sensitive to light. Store in amber vials wrapped in foil at -20°C. Over time, they may liberate free iodine (turning purple/brown); remove this by washing with sodium thiosulfate before use.

-

Toxicity: As an alkylating agent, this compound is a potential carcinogen. Handle in a fume hood with double nitrile gloves.

-

Racemization Risk: While the Appel reaction is safe, avoid strong bases or high heat (

) which could induce oxazolidinone formation (cyclization of the Boc carbonyl onto the iodide) or elimination to the alkene.

References

-

Jackson, R. F. W. , et al. "Recent Developments in the Application of Organometallic Chemistry to Amino Acid Synthesis."[3] Journal of Organic Chemistry, 1998. Link (Foundational work on Zinc-Iodide amino acid derivatives).

-

Knochel, P. , et al. "Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides."[4] Angewandte Chemie Int.[4] Ed., 2006.[4][5] Link (Methodology for Zn insertion).

-

Organic Syntheses , Coll. Vol. 95, p. 157 (2018).[6] "Preparation of (S)-N-Boc-5-oxaproline." Link (Demonstrates handling of similar Boc-amino alcohol precursors).

-

Dreiocker, F. , & Jackson, R. F. W. "Structure Elucidation of Dimethylformamide-Solvated Alkylzinc Iodides." Journal of Organic Chemistry, 2010.[7][8] Link (Stability studies of the specific zinc reagents).

Sources

- 1. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 5. Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines [organic-chemistry.org]

- 6. orgsyn.org [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectral Data of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate

Introduction: The Role and Characterization of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate

(S)-tert-Butyl (1-iodobutan-2-yl)carbamate is a versatile synthetic intermediate. The presence of a Boc-protected amine, a chiral center, and a primary iodide offers multiple avenues for chemical modification. The iodide serves as an excellent leaving group for nucleophilic substitution reactions, while the Boc-protecting group provides a stable yet readily cleavable means of masking the amine functionality.[1] The stereochemistry at the C2 position is crucial for applications in asymmetric synthesis, where precise control over the three-dimensional arrangement of atoms is paramount.

Accurate structural elucidation is the bedrock of successful drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity and purity of synthesized compounds. This guide will delve into the predicted spectral signatures of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate, providing a detailed rationale for the expected chemical shifts, absorption frequencies, and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, a detailed picture of the molecular structure can be constructed.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to exhibit distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic environment.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| -NH | ~4.5-5.5 | Broad Singlet | - | The N-H proton of a carbamate typically appears as a broad signal due to quadrupole broadening and potential hydrogen bonding. Its chemical shift can be concentration and solvent dependent. |

| H2 | ~3.6-3.8 | Multiplet | - | This proton is adjacent to the chiral center and the iodine-bearing carbon, leading to a complex splitting pattern. |

| H1a, H1b | ~3.2-3.4 | Multiplet | - | These diastereotopic protons are adjacent to the electronegative iodine atom, resulting in a downfield shift. They will exhibit geminal coupling to each other and vicinal coupling to H2. |

| H3a, H3b | ~1.5-1.7 | Multiplet | - | These methylene protons are further from the electron-withdrawing groups and will appear at a more upfield chemical shift. |

| H4 | ~0.9-1.0 | Triplet | ~7.4 | This terminal methyl group will be split into a triplet by the adjacent methylene protons (H3). |

| -C(CH₃)₃ | ~1.45 | Singlet | - | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.[2][3] |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum provides information about the different carbon environments within the molecule. The chemical shifts are highly dependent on the hybridization and the nature of the attached atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~155-157 | The carbonyl carbon of the carbamate group is significantly deshielded.[4] |

| -C (CH₃)₃ | ~79-81 | The quaternary carbon of the tert-butyl group is shifted downfield due to the attached oxygen.[4] |

| C2 | ~55-58 | This methine carbon is attached to the nitrogen of the carbamate group. |

| C3 | ~28-32 | This methylene carbon is in a typical aliphatic region. |

| -C(C H₃)₃ | ~28.5 | The methyl carbons of the tert-butyl group are in a standard aliphatic environment.[4] |

| C1 | ~10-15 | The carbon atom directly bonded to the iodine is expected to be shifted significantly upfield due to the heavy atom effect.[5][6] However, some sources suggest a downfield shift for secondary iodides.[5] |

| C4 | ~10-12 | This terminal methyl carbon will be in the upfield region of the spectrum. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Each functional group has a characteristic vibrational frequency, which corresponds to a specific absorption band in the IR spectrum.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode | Rationale |

| N-H | ~3300-3400 | Stretching | The N-H stretch of the carbamate will appear as a sharp to moderately broad peak in this region.[7][8][9] |

| C-H (sp³) | ~2850-3000 | Stretching | These absorptions are characteristic of the alkyl portions of the molecule.[10] |

| C=O | ~1680-1720 | Stretching | The carbonyl stretch of the carbamate is a strong and characteristic absorption.[11][12] |

| N-H | ~1510-1540 | Bending | This bending vibration is also characteristic of the secondary amide linkage in the carbamate. |

| C-N | ~1230-1250 | Stretching | The C-N stretching vibration of the carbamate group.[7] |

| C-O | ~1160-1170 | Stretching | The C-O stretch of the tert-butyl ester group. |

| C-I | ~500-600 | Stretching | The C-I stretching vibration is typically found in the fingerprint region of the spectrum and can be weak.[10] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Molecular Ion: [M+H]⁺ = 316.0590 (for C₉H₁₉INO₂)

Fragmentation Analysis

Upon ionization in the mass spectrometer, the molecular ion of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate is expected to undergo characteristic fragmentation. The most common fragmentation pathways for Boc-protected amines and alkyl iodides are outlined below.

-

Loss of the Boc group: A prominent fragmentation pathway is the loss of the tert-butyloxycarbonyl group, which can occur through several mechanisms.

-

Loss of isobutylene (56 Da) to give the corresponding carbamic acid, which can then decarboxylate.

-

Loss of the entire Boc group (100 Da).

-

-

Loss of Iodine: Cleavage of the C-I bond is also a likely fragmentation pathway, leading to a fragment with a mass corresponding to the butyl-carbamate portion of the molecule.[13]

-

Cleavage of the alkyl chain: Fragmentation of the butyl chain can also occur.[14][15]

A key fragmentation pathway for Boc-protected amines involves a McLafferty-type rearrangement, leading to the loss of isobutylene (m/z 56).[16][17]

Caption: Predicted major fragmentation pathways for (S)-tert-Butyl (1-iodobutan-2-yl)carbamate in ESI-MS.

Experimental Protocols

Synthesis of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate

A plausible synthetic route to the title compound starts from the commercially available (S)-2-aminobutan-1-ol.

Caption: A proposed synthetic route for (S)-tert-Butyl (1-iodobutan-2-yl)carbamate.

Step-by-step methodology:

-

Boc Protection: To a solution of (S)-2-aminobutan-1-ol in dichloromethane, add triethylamine followed by a solution of di-tert-butyl dicarbonate (Boc₂O) in dichloromethane at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up and Purification: Quench the reaction with water and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Iodination (Appel Reaction): To a solution of the Boc-protected alcohol, triphenylphosphine (PPh₃), and imidazole in dichloromethane at 0 °C, add iodine (I₂) portion-wise. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Final Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the title compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral data for (S)-tert-Butyl (1-iodobutan-2-yl)carbamate. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from the analysis of analogous structures and fundamental spectroscopic principles, serve as a valuable reference for researchers working with this and related chiral building blocks. The detailed interpretation and rationale behind the predicted spectral features will aid in the unambiguous identification and characterization of this important synthetic intermediate, thereby supporting its application in the fields of medicinal chemistry and drug development.

References

- Chen, J. T., & Benson, W. R. (n.d.). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides.

- Deshielding of Carbon-13 Nuclei by Attached Iodine Atoms. Solvent Effects on Carbon-13 Chemical Shifts in Alkyl Iodides - RSC Publishing. (n.d.).

- López-Sánchez, M., et al. (2022).

- Oregon State University. (2022, March 9). 13C NMR Chemical Shift.

- Frasco, D. L. (1964).

- Scite.ai. (n.d.).

- Srinivas, R., et al. (2010, June 15).

- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 13C nmr spectrum of 2-iodopropane C3H7I CH3CHICH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopropyl iodide.

- DeBlase, A. F., et al. (2018). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. PMC.

- ChemicalBook. (n.d.). N-Boc-L-valine(13734-41-3) 1H NMR spectrum.

- Ambeed.com. (n.d.). 122234-46-2 | tert-Butyl (2-iodoethyl)

- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide.

- Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)

- Chemtips - WordPress.com. (2014, October 13). Finding Alkyl Halides in 13C NMR.

- ChemicalBook. (n.d.).

- National Institute of Standards and Technology. (n.d.).

- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- Supporting Inform

- ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid.

- O'Brien, A. G., et al. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.

- ResearchGate. (n.d.). 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)

- MSU chemistry. (n.d.). Mass Spectrometry.

- Reddit. (2023, June 11).

- The Royal Society of Chemistry. (n.d.). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride.

- Fluorochem. (n.d.). Tert-butyl (S)-(1-iodopropan-2-yl)

- BLDpharm. (n.d.). 446060-79-3|(R)-tert-Butyl (1-iodobutan-2-yl)

- apicule. (n.d.). (S)-Tert-butyl (1-cyano-2-(4-iodophenyl)ethyl)

- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.).

- Appchem. (n.d.). TERT-BUTYL (1-IODOPROPAN-2-YL)

- YouTube. (2023, June 2).

- ResearchGate. (n.d.).

- National Institute of Standards and Technology. (n.d.).

- PubChem. (n.d.).

- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.).

- ResearchGate. (n.d.). ¹H NMR spectra; (A) poly(tert-butyl-bis(2-hydroxyethyl)

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-Boc-L-valine(13734-41-3) 1H NMR [m.chemicalbook.com]

- 3. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. Deshielding of carbon-13 nuclei by attached iodine atoms. Solvent effects on carbon-13 chemical shifts in alkyl iodides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. mdpi.com [mdpi.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. scite.ai [scite.ai]

- 10. infrared spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. academic.oup.com [academic.oup.com]

- 12. Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mass spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Mass Spectrometry [www2.chemistry.msu.edu]

- 16. reddit.com [reddit.com]

- 17. youtube.com [youtube.com]

(S)-tert-Butyl (1-iodobutan-2-yl)carbamate safety and handling

An In-depth Technical Guide to the Safe Handling of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate (CAS No. 161529-23-3). As a specialized chiral building block, this compound is integral to multi-step organic synthesis, particularly in the development of novel pharmaceutical agents. Its structure, which combines a reactive primary alkyl iodide with an acid-labile tert-butyloxycarbonyl (Boc) protecting group, necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols.[1][2][3] This guide is intended for researchers, chemists, and drug development professionals who may handle this or structurally related compounds.

Given the specificity of this reagent, a comprehensive Safety Data Sheet (SDS) is not always readily available. Therefore, this guide synthesizes data from analogous structures—specifically alkyl iodides and Boc-protected amines—along with established laboratory safety standards from regulatory bodies like the Occupational Safety and Health Administration (OSHA) to provide a reliable framework for risk mitigation.

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of laboratory safety. The primary hazards associated with (S)-tert-Butyl (1-iodobutan-2-yl)carbamate stem from its alkyl iodide functional group, which is known for its reactivity and potential toxicity.

GHS Classification (Anticipated)

Based on data for analogous alkyl iodides such as 1-iodobutane and methyl iodide, the following Globally Harmonized System (GHS) classifications should be anticipated.[4][5]

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Inhalation | Category 3 or 4 | H331/H332: Toxic or Harmful if inhaled | ☠️ or ❗️ |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | ❗️ |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | ❗️ |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour (if in solution) | 🔥 |

Note: This classification is predictive and should be confirmed if a supplier-specific SDS becomes available.

NFPA 704 Hazard Diamond (Estimated)

The National Fire Protection Association (NFPA) 704 standard provides a rapid overview for emergency responders.[6][7][8][9]

-

Health (Blue): 2 - Can cause temporary incapacitation or residual injury. Alkyl iodides are toxic and irritants.[4]

-

Flammability (Red): 2 - Must be moderately heated before ignition can occur. The butane backbone contributes to flammability.[4][8]

-

Instability (Yellow): 1 - Normally stable, but can become unstable at elevated temperatures.

-

Special (White): No special hazards.

Toxicological Profile

The primary toxicological concern is the alkyl iodide moiety. Alkylating agents can be reactive towards biological nucleophiles and should be handled with caution.

-

Inhalation: Vapors or dusts are likely to be toxic or harmful if inhaled, potentially causing respiratory tract irritation.[4][5]

-

Skin and Eye Contact: Direct contact is expected to cause skin irritation and serious eye irritation.[4] Prolonged contact should be avoided.

-

Ingestion: Expected to be harmful if swallowed.[10]

-

Chronic Exposure: While specific data for this compound is unavailable, chronic exposure to some alkylating agents is associated with long-term health effects. It is prudent to minimize exposure at all times.

Exposure Controls and Personal Protection

A multi-layered approach combining engineering controls and personal protective equipment (PPE) is mandatory to ensure personnel safety.

Engineering Controls

-

Chemical Fume Hood: All manipulations of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[5][11]

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[11]

-

Safety Stations: A safety shower and eyewash station must be readily accessible and regularly tested.[5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical and non-negotiable. The causality behind these choices is based on providing effective barriers against the specific chemical and physical hazards of the compound.

-

Eye and Face Protection: Chemical safety goggles are required at a minimum. A full-face shield should be worn over the goggles during procedures with a higher risk of splashing or aerosol generation.[4]

-

Hand Protection: Nitrile or neoprene gloves are recommended, as they offer good resistance to alkyl halides. Latex gloves are not suitable. Double-gloving is a best practice to protect against unnoticed tears and to allow for safe removal of the outer glove if contamination occurs.

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin.[11]

-